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Compound of Interest

Compound Name: Azepan-1-ylacetic acid

CAS No.: 52703-80-7

Cat. No.: B118817 Get Quote

Abstract This technical guide provides a comprehensive spectroscopic profile of Azepan-1-
ylacetic acid (CAS: 52703-80-7), a critical intermediate in the synthesis of pharmaceutical

agents targeting glycine transporters (GlyT1) and other CNS pathways.[1] This document

details the structural elucidation of the compound using Nuclear Magnetic Resonance (

H and

C NMR), Infrared Spectroscopy (IR), and Mass Spectrometry (MS). It is designed to serve as a
reference for analytical chemists and drug development scientists, emphasizing the causal
links between molecular structure and spectral signatures.

Introduction & Chemical Identity
Azepan-1-ylacetic acid, also known as 2-(hexamethyleneimino)acetic acid, consists of a

seven-membered saturated azepane ring nitrogen-linked to an acetic acid moiety.[1] Its

characterization is often complicated by the conformational fluxionality of the seven-membered

ring and the zwitterionic potential of the amino-acid motif.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 1 / 10 Tech Support

https://www.benchchem.com/product/b118817?utm_src=pdf-interest
https://www.benchchem.com/product/b118817?utm_src=pdf-body
https://www.benchchem.com/product/b118817?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/97180993
https://www.benchchem.com/product/b118817?utm_src=pdf-body
https://pubchem.ncbi.nlm.nih.gov/compound/97180993
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b118817?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter Details

IUPAC Name 2-(Azepan-1-yl)acetic acid

CAS Number 52703-80-7

Molecular Formula

Molecular Weight 157.21 g/mol

Structure
Azepane ring fused to

-acetic acid

Synthetic Context & Impurity Profile
Understanding the synthesis is prerequisite to accurate spectral interpretation. The compound

is typically synthesized via the

-alkylation of azepane with chloroacetic acid or ethyl chloroacetate followed by hydrolysis.

Common Impurities: Unreacted azepane, chloroacetic acid, and mineral salts (if HCl

hydrolysis is used).

Spectral Impact: Residual azepane results in overlapping multiplets in the 1.5–1.8 ppm

region (

H NMR) and a distinct N-H stretch in IR (if free base).

Mass Spectrometry (MS) Analysis[1][3][4][5]
Mass spectrometry provides the primary confirmation of molecular weight and structural

connectivity. The fragmentation pattern is dominated by the stability of the cyclic amine and the

lability of the carboxylic acid group.

Ionization & Fragmentation Pathways[6]
Ionization Mode: Electrospray Ionization (ESI) in Positive Mode (

) is recommended due to the basic nitrogen.
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Molecular Ion:

m/z.[1]

Key Fragmentation Events:

Decarboxylation/Loss of Formic Acid: Loss of the carboxylic acid moiety (

or

) is the primary pathway.[1]

Ring Cleavage: High-energy collisions lead to the opening of the azepane ring.

-Cleavage: Cleavage adjacent to the nitrogen atom.[1]

MS Data Summary[6]
m/z (Ion) Identity Mechanistic Origin

158
Protonated molecular ion

(Base Peak in mild ESI).[1]

140
Dehydration (common in

carboxylic acids).[1]

112 $[M - COOH]^+ $ -cleavage removing the

carboxyl group.[1]

98/99 Azepanium ion

Cleavage of the N-C bond to

the acetic acid arm; retention

of charge on the ring.

Fragmentation Logic Diagram
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Pathway Legend

[M+H]+ 
 m/z 158

[M - H2O]+ 
 m/z 140

- H2O (18 Da)

Decarboxylation 
 m/z 112

- COOH (45 Da)
Azepanium Cation 

 m/z 98/99
C-N Cleavage

Blue: Precursor | Red: Dehydration | Green: Alpha-Cleavage

Click to download full resolution via product page

Caption: Predicted ESI-MS fragmentation pathway for Azepan-1-ylacetic acid, highlighting the

stability of the azepanium core.

Infrared Spectroscopy (IR)[1][3][7][8][9]
IR analysis is critical for confirming the oxidation state of the carbonyl and the presence of the

amine. The spectrum will vary significantly depending on whether the sample is a free acid

(zwitterionic solid) or a salt (HCl).

Key Functional Group Assignments (Free Acid)
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Wavenumber (

)
Intensity Functional Group Vibrational Mode

2500–3300 Broad, Strong O-H (Acid)

O-H stretch,

broadened by H-

bonding

(dimerization).[1]

2850–2950 Medium, Sharp
C-H (

)

Alkane C-H stretching

of the azepane ring.

1700–1730 Strong C=O[2]

Carbonyl stretching

(Carboxylic acid).[1][3]

[4]

1150–1250 Medium C-N

C-N single bond

stretching (tertiary

amine).[1]

1050–1100 Medium C-O
C-O stretch of the acid

group.

Technical Insight: If the spectrum shows a shift of the carbonyl band to ~1600

and the disappearance of the broad O-H band, the molecule exists as a zwitterion (

), which is common in solid-state amino acids.[1]

Nuclear Magnetic Resonance (NMR)[1][3][8][11][12]
NMR offers the most definitive structural proof. The fluxional nature of the 7-membered ring

averages the signals of the ring protons at room temperature.

Sample Preparation Protocol
To ensure reproducibility and prevent zwitterionic aggregation broadening:

Solvent: Deuterated Chloroform (
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) for the free acid. Deuterium Oxide (

) for the HCl salt.

Concentration: ~10 mg in 0.6 mL solvent.

Reference: TMS (0.00 ppm) or residual solvent peak (

7.26 ppm).[1]

H NMR Data (400 MHz, )
Shift (

, ppm)
Multiplicity Integration Assignment

Structural
Context

10.5 – 12.0 Broad Singlet 1H -COOH

Acidic proton

(exchangeable

with

).[1]

3.35 Singlet 2H

Alpha-protons to

carbonyl and

nitrogen.[1]

Deshielded by

anisotropy of

C=O.

2.75 – 2.85 Multiplet (t-like) 4H Ring
Protons adjacent

to ring nitrogen.

[1]

1.65 – 1.75 Multiplet 4H Ring
Beta-protons in

the azepane ring.

[1]

1.55 – 1.65 Multiplet 4H Ring
Gamma-protons

(furthest from N).

[1]

Expert Note: The azepane ring protons often appear as two sets of broad multiplets. The
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-ring protons (next to N) are distinct, while the

and

protons may overlap into a "hump" depending on the field strength.

C NMR Data (100 MHz, )
Shift (

, ppm)
Carbon Type Assignment

173.5 Quaternary (C=O) Carboxylic acid carbonyl.[1]

59.8 (Linker carbon).[1]

55.2
Azepane

(Ring carbons next to N).[1]

27.8
Azepane

.[1]

26.5
Azepane

.

Analytical Workflow Diagram
The following diagram illustrates the logical flow for complete characterization, ensuring self-

validation of the data.
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Sample Preparation

Spectral Acquisition

Crude Sample
(Azepan-1-ylacetic acid)

Dissolve in CDCl3
(Check Solubility)

Dilute in MeOH/H2O
(0.1% Formic Acid)

1H & 13C NMR
(400 MHz)

FT-IR
(ATR Mode)LC-MS (ESI+)

Data Validation:
Do integrals match C8H15NO2?

Confirmed Structure

Yes

Recrystallize/Purify

No (Impurity Signals)

Click to download full resolution via product page

Caption: Integrated analytical workflow for the validation of Azepan-1-ylacetic acid, including

decision gates for purity verification.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem
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